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molecular formula C11H13NO3 B074480 Ethyl Hippurate CAS No. 1499-53-2

Ethyl Hippurate

Cat. No. B074480
M. Wt: 207.23 g/mol
InChI Key: PTXRQIPIELXJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842696B2

Procedure details

DIPEA (0.425 mL, 2.46 mmol) was added to a stirred solution of benzoic acid (100 mg, 0.82 mmol) in DMF (2 mL). HOBT (132 mg, 0.98 mmol) and EDCI.HCl (188 mg, 0.98) were then added, followed by the addition of ethyl glycine ester hydrochloride (0.82 mmol) at room temperature. The resulting mixture was stirred at room temperature overnight. Water was then added, and the product was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford the crude product. Purification using column chromatography (using silica gel, 60-120 A° and 20% methanol in chloroform as the eluent) afforded Benzoylamino-acetic acid ethyl ester in 53% yield, LC-MS purity: 98%
Name
Quantity
0.425 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
132 mg
Type
reactant
Reaction Step Two
Quantity
188 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl glycine ester hydrochloride
Quantity
0.82 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCN([CH:7]([CH3:9])C)C(C)C.[C:10]([OH:18])(=[O:17])[C:11]1C=CC=CC=1.[CH:19]1[CH:20]=[CH:21][C:22]2N(O)N=N[C:23]=2[CH:24]=1.CCN=C=NCCCN(C)C.Cl.C[N:42]([CH:44]=[O:45])C>O>[CH2:7]([O:18][C:10](=[O:17])[CH2:11][NH:42][C:44](=[O:45])[C:23]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:24]=1)[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
0.425 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
132 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
188 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Three
Name
ethyl glycine ester hydrochloride
Quantity
0.82 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CNC(C1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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